molecular formula C6H8N4O3 B1330247 Furan-2,5-dicarbohydrazide CAS No. 26095-97-6

Furan-2,5-dicarbohydrazide

Cat. No.: B1330247
CAS No.: 26095-97-6
M. Wt: 184.15 g/mol
InChI Key: NAOBCGXDNBUEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2,5-dicarbohydrazide is a chemical compound with the molecular weight of 184.15 . It is also known as 2,5-furandicarbohydrazide . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-furandicarboxylic acid dimethyl ester with 85% hydroxylamine hydrate . The mixture is refluxed at 80℃ overnight, with alcohol, and dried to obtain the product .


Molecular Structure Analysis

The structure of this compound was confirmed using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis . It has been used to synthesize Ag(I)-based metal complex ([Ag(FDCA)ClO4]n, ECP-1) with a graphene-like structure .


Chemical Reactions Analysis

This compound has been used in the synthesis of Ag(I)-based metal complex ([Ag(FDCA)ClO4]n, ECP-1) with a graphene-like structure . This complex exhibits excellent explosion performance and initiation ability .


Physical and Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Biobased Polyesters Synthesis : Furan compounds, like 2,5-bis(hydroxymethyl)furan, have been used in the enzymatic synthesis of biobased polyesters, providing an alternative to aromatic monomers in polyester synthesis (Jiang et al., 2014).

  • Synthesis of Triazole Derivatives : Furan-2-carboxylic acid hydrazide, a related compound, has been used in synthesizing new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, demonstrating the versatility of furan derivatives in chemical synthesis (Cansiz et al., 2004).

  • DNA Binding Drug Studies : Furan derivatives like 2,5-Bis(4-guanylphenyl)furan have been studied for their DNA binding capabilities, showing promise in drug development, particularly as minor groove binding agents (Laughton et al., 1995).

  • Polymer Production : Furan-2,5-dicarboxylic acid (FDCA) has been highlighted for its role in the production of polymers. This biobased platform chemical is derived from the oxidation of hydroxymethylfurfural and is instrumental in creating environmentally friendly polymers (Dijkman et al., 2014).

  • Antiproliferative and Antioxidant Activities : Furan-based thiosemicarbazides and 1,2,4-triazoles have been studied for their antiproliferative and antioxidant activities, indicating the potential of furan derivatives in medicinal chemistry (Sıcak, 2021).

  • One-Pot Enzyme Cascade in Chemical Synthesis : The use of dual-enzyme cascade systems for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural showcases the application of furan derivatives in green chemistry (Jia et al., 2019).

  • Biomass Conversion to Chemicals : Furan derivatives are significant in converting biomass into chemicals, particularly in the production of furan-based diols from carbohydrates, indicating their role in sustainable chemical production (Haile et al., 2014).

  • Antimicrobial Agents : Dicationic 2,5-bis(4-guanidinophenyl)furans have been synthesized and tested for their antimicrobial properties, demonstrating the potential of furan derivatives in developing new antimicrobial agents (Stephens et al., 2001).

  • Influenza Virus Inhibitors : Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus, underlining the potential use of furan compounds in antiviral drug development (Yongshi et al., 2017).

  • Central Nervous System Applications : Furan derivatives have been studied for their pharmacological effects on the central nervous system, particularly for their antinociceptive properties, indicating their potential in pain management (Siwek et al., 2008).

Safety and Hazards

Furan-2,5-dicarbohydrazide is potentially dangerous . It is recommended to take necessary protective measures before approaching this compound, including using specified experimental clothes, gloves, masks, and baffles . All operations must be carried out in a fume hood . It is also advised to avoid dust formation, ingestion, and inhalation .

Future Directions

Furan-2,5-dicarbohydrazide has been used in the synthesis of Ag(I)-based metal complex with a graphene-like structure . This complex exhibits excellent explosion performance and initiation ability, but also shows a low friction sensitivity . This unique structure enriches research on lowering the mechanical sensitivity of primary explosives .

Mechanism of Action

Target of Action

Furan-2,5-dicarbohydrazide (FDCA) is a compound that has been studied in the field of energetic materials It’s known that fdca and its ag(i)-based metal complex have been used to construct a graphene-like structure .

Mode of Action

The mode of action of FDCA involves the creation of a multilayer graphene structure . This structure is characterized by weak interactions between layers and strong interactions between atoms within layers . When the structure encounters friction, it slips between layers, reducing heat conduction efficiency and hindering the generation of hot spots .

Biochemical Pathways

The compound’s ability to form a graphene-like structure suggests it may influence pathways related to heat conduction and friction sensitivity .

Result of Action

The result of FDCA’s action is a reduction in friction sensitivity . The compound’s Ag(I)-based metal complex, referred to as ECP-1, exhibits excellent explosion performance and initiation ability . Interestingly, ECP-1 also shows a low friction sensitivity, which contrasts with its sensitive impact sensitivity .

Action Environment

The action of FDCA can be influenced by environmental factors. For instance, the formation of the graphene-like structure and the resulting reduction in friction sensitivity occur when the compound encounters friction . .

Its known mode of action and the resulting effects, however, provide a promising avenue for reducing the friction sensitivity of energetic compounds .

Properties

IUPAC Name

furan-2,5-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBCGXDNBUEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180730
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-97-6
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2,5-dicarbohydrazide
Reactant of Route 2
Furan-2,5-dicarbohydrazide
Reactant of Route 3
Furan-2,5-dicarbohydrazide
Reactant of Route 4
Furan-2,5-dicarbohydrazide
Reactant of Route 5
Reactant of Route 5
Furan-2,5-dicarbohydrazide
Reactant of Route 6
Furan-2,5-dicarbohydrazide
Customer
Q & A

Q1: How does Furan-2,5-dicarbohydrazide contribute to the properties of energetic materials?

A1: this compound acts as a ligand in the creation of metal-organic complexes, which can exhibit energetic properties. [, ] The presence of hydrazide groups (-CONHNH2) in FDCA allows it to coordinate with metal ions, forming stable structures. [] The specific arrangement and interactions within these complexes influence their sensitivity to stimuli like impact and friction, as well as their explosive power.

Q2: Can you elaborate on the structure-activity relationship of this compound in energetic materials?

A2: The structure of FDCA plays a crucial role in its coordination ability and the resulting properties of the energetic complexes. The furan ring provides rigidity and planarity to the molecule, while the two carbohydrazide groups at the 2 and 5 positions offer multiple coordination sites for metal ions. [, ] This arrangement facilitates the formation of extended networks and influences the packing density of the resulting complexes, ultimately affecting their sensitivity and explosive performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.